
2,6-Bis(tributylstannyl)pyridin
Übersicht
Beschreibung
“2,6-Bis(tributylstannyl)pyridine” likely refers to a compound that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with tributylstannyl groups attached at the 2 and 6 positions of the ring . Tributylstannyl groups are organotin compounds used in Stille coupling reactions .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(tributylstannyl)pyridine” were not found, similar compounds such as “2-(Tributylstannyl)pyrimidine” are used as precursors in the synthesis of various compounds . For instance, an efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis has been reported .Molecular Structure Analysis
The molecular structure of “2,6-Bis(tributylstannyl)pyridine” would likely consist of a pyridine ring with tributylstannyl groups attached at the 2 and 6 positions .Wissenschaftliche Forschungsanwendungen
Katalyse
„2,6-Bis(tributylstannyl)pyridin“ wird als Baustein in Reaktionen wie der palladiumkatalysierten Synthese von 2-Pyridylazaazulenen verwendet. Dieser Prozess ist im Bereich der Katalyse von Bedeutung, wo die Verbindung als Katalysator fungiert, um die Geschwindigkeit chemischer Reaktionen zu erhöhen, ohne dabei selbst verbraucht zu werden .
Metalltemplatierung in Mechanisch Verklemmten Molekülen
Die Verbindung wurde zur Herstellung von mechanisch verklemmten Catenanen über Metalltemplatierung eingesetzt. Komponenten, die die Verbindung enthalten, nämlich Makrozyklen und lineare Fäden, wurden so konzipiert, dass sie sich nach Zugabe von Übergangsmetallionen selbstassemblieren .
Synthese von Chemischen Vorläufern
Es dient als Vorläufer für die Herstellung von Metallkomplexen und Katalysatoren, Biopolymeren und pharmazeutisch wirksamen Stoffen. Ein neuartiges einstufiges biokatalytisches Verfahren wurde für die Herstellung eines vielseitigen chemischen Zwischenprodukts aus natürlich vorkommendem 2,6-Lutidin unter Verwendung rekombinanter mikrobieller Vollzellen als Katalysatoren demonstriert .
Biochemische Anwendungen
Aufgrund seiner Fähigkeit, stabile Komplexe mit einer Vielzahl von Metallionen zu bilden, findet „this compound“ Anwendung in der biochemischen Forschung. Es kann verwendet werden, um Metalloproteine und Enzyme zu untersuchen, die Metallionen für ihre Aktivität benötigen .
Nanotechnologie
In der Nanotechnologie wird diese Verbindung für ihre Eigenschaften verwendet, stabile Komplexe zu bilden, die für die Herstellung und Manipulation von Materialien im Nanobereich für verschiedene Anwendungen wie Elektronik und Medizin unerlässlich sein können .
Safety and Hazards
Wirkmechanismus
Target of Action
2,6-Bis(tributylstannyl)pyridine is primarily used as a building block in the synthesis of 2-pyridylazaazulene . This compound is a bidentate ligand, meaning it can bind to a central atom in a coordination complex .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . This process is pH and cationic-metal dependent, indicating that the compound’s interaction with its targets can be influenced by the pH and the presence of certain metal ions .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of 2-pyridylazaazulene , which could potentially affect various biochemical pathways depending on the role of 2-pyridylazaazulene in the organism.
Result of Action
The primary result of the action of 2,6-Bis(tributylstannyl)pyridine is the synthesis of 2-pyridylazaazulene . This compound is a bidentate ligand, which can bind to a central atom in a coordination complex . The specific molecular and cellular effects would depend on the role of 2-pyridylazaazulene in the organism.
Action Environment
The action of 2,6-Bis(tributylstannyl)pyridine is influenced by environmental factors such as pH and the presence of certain metal ions . These factors can affect the compound’s action, efficacy, and stability. For instance, the palladium-catalyzed synthesis process in which the compound is involved is pH and cationic-metal dependent .
Eigenschaften
IUPAC Name |
tributyl-(6-tributylstannylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFCJWCBXZDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463963 | |
| Record name | 2,6-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163630-07-7 | |
| Record name | 2,6-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)



![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)